NDSB-211

説明

特性

IUPAC Name |

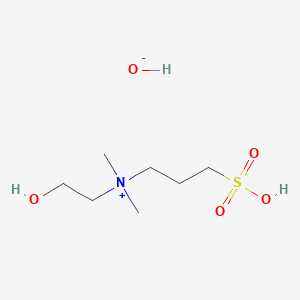

2-hydroxyethyl-dimethyl-(3-sulfopropyl)azanium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO4S.H2O/c1-8(2,5-6-9)4-3-7-13(10,11)12;/h9H,3-7H2,1-2H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYXZZUKRVDVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192134 | |

| Record name | (2-Hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38880-58-9 | |

| Record name | (2-Hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038880589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is NDSB-211 and its chemical properties

An In-depth Technical Guide on the Non-Detergent Sulfobetaine, NDSB-211, for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, or 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, is a non-detergent sulfobetaine, a class of zwitterionic compounds widely utilized in protein chemistry. These molecules possess a hydrophilic sulfobetaine head group and a short hydrophobic tail, a structure that prevents them from forming micelles, distinguishing them from traditional detergents.[1][2] This unique characteristic allows this compound to solubilize and stabilize proteins without causing denaturation, making it an invaluable tool in various biochemical applications.[1][3] It is particularly effective in preventing protein aggregation and facilitating the refolding of denatured proteins, thereby enhancing the yield of functional proteins from inclusion bodies.[1] Furthermore, this compound has been successfully employed as an additive in protein crystallization, where it can improve crystal quality and even facilitate the growth of novel crystal forms.[4][5]

Chemical and Physical Properties

This compound is a white, solid compound that is highly soluble in water.[4][6] Its zwitterionic nature is maintained over a broad pH range, which, combined with its high solubility, allows for its use at high concentrations (typically 0.5-1.0 M) in buffered solutions without significantly altering the pH.[1][4] Unlike detergents, this compound can be easily removed from protein solutions by dialysis due to its inability to form micelles.[1][3]

Key Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 38880-58-9 | [6] |

| Molecular Formula | C₇H₁₇NO₄S | [6] |

| Molecular Weight | 211.28 g/mol | [6] |

| Synonyms | 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, Dimethyl(2-hydroxyethyl)(3-sulfopropyl)ammonium hydroxide inner salt | [6] |

| Appearance | White solid | [6] |

| Purity | ≥98% (TLC) | [6] |

Solubility Data for this compound

| Solvent | Solubility | Reference |

| Water | Soluble to 100 mM | [7] |

| Water | 50 mg/mL | [6] |

| Water | ≥ 10% (at 20°C) | [3] |

| Water | > 2.0 M | [1][4] |

| Methanol | 5 mg/mL (clear, colorless) | [6] |

Mechanism of Action

The primary mechanism by which this compound facilitates protein folding and prevents aggregation is through its interaction with folding intermediates. The short hydrophobic group of this compound is thought to interact with exposed hydrophobic regions on unfolded or partially folded proteins, preventing them from aggregating with one another.[4] This transient interaction stabilizes the protein in a state that is more amenable to proper folding. Some studies suggest that non-detergent sulfobetaines can act as "pharmacological chaperones," binding to shallow hydrophobic pockets on the protein surface and stabilizing the folded conformation.[8]

Caption: Hypothetical mechanism of this compound in protein folding.

Experimental Protocols

General Workflow for Protein Extraction and Solubilization using this compound

The following diagram outlines a general workflow for extracting and solubilizing proteins, particularly from inclusion bodies, with the aid of this compound.

Caption: General workflow for protein extraction and refolding.

Detailed Protocol for Protein Refolding by Dialysis

This protocol provides a step-by-step guide for refolding a denatured protein using this compound, adapted from general protein refolding methodologies.

Materials:

-

Purified, denatured protein in a solubilization buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M Arginine, 1 mM EDTA, 0.5 M this compound, and a redox system (e.g., 1 mM GSH, 0.1 mM GSSG).

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO).

-

Stir plate and stir bar.

-

Cold room or refrigerator (4°C).

Procedure:

-

Prepare the Dialysis Setup: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions.

-

Load the Sample: Load the denatured protein solution into the dialysis tubing and securely close both ends.

-

First Dialysis Step: Place the dialysis bag into a large volume (at least 100-fold the sample volume) of refolding buffer containing a low concentration of the denaturant (e.g., 2 M Guanidine-HCl or 4 M Urea) and this compound. Stir gently at 4°C for 4-6 hours.

-

Subsequent Dialysis Steps: Transfer the dialysis bag to fresh refolding buffer with a progressively lower concentration of denaturant and containing this compound. Repeat this step 2-3 times, with the final dialysis step being in refolding buffer with no denaturant. Each dialysis step should be for at least 4-6 hours or overnight.

-

Final Dialysis: Perform a final dialysis step against a buffer suitable for downstream applications, without this compound if desired.

-

Protein Recovery and Analysis: Recover the refolded protein from the dialysis bag and centrifuge to remove any precipitated protein. Analyze the protein for proper folding and activity.

Protocol for Protein Crystallization with this compound as an Additive

The following protocol outlines the use of this compound as an additive in protein crystallization experiments, based on the vapor diffusion method.

Materials:

-

Purified, concentrated protein solution.

-

Crystallization screen solutions.

-

This compound stock solution (e.g., 2 M in water).

-

Crystallization plates (e.g., sitting drop or hanging drop).

-

Pipettes and tips.

Procedure:

-

Prepare the Protein-NDSB Mixture: Just before setting up the crystallization trials, add this compound to the protein solution to a final concentration of 0.1 M to 0.5 M. It is crucial to add the this compound before the precipitant.[4]

-

Set up the Crystallization Plate:

-

Reservoir: Pipette the crystallization screen solution into the reservoir of the crystallization plate.

-

Drop: In the drop well, mix a small volume of the protein-NDSB-211 solution with an equal volume of the reservoir solution.

-

-

Seal and Incubate: Seal the plate and incubate at a constant temperature.

-

Monitor Crystal Growth: Regularly monitor the drops for crystal formation. If precipitation occurs instead of crystals, the concentration of the precipitant may need to be gradually increased, as this compound is a solubilizing agent.[1][4]

Applications of this compound in Research and Development

| Application | Description | References |

| Protein Extraction | Increases the yield of membrane, nuclear, and cytoskeletal-associated proteins. | [2] |

| Protein Solubilization | Solubilizes proteins without denaturation, particularly those expressed as inclusion bodies. | [1][3] |

| Protein Refolding | Prevents aggregation and facilitates the renaturation of chemically and thermally denatured proteins. | [1] |

| Protein Crystallization | Acts as an additive to improve crystal quality, increase crystal size, and enable the formation of new crystal forms. | [4][5] |

| Electrophoresis | Can be used in isoelectric focusing (IEF) to reduce protein precipitation. | [2] |

| Drug Development | Can be used as an excipient to improve the solubility and stability of drug compounds. | [2] |

Conclusion

This compound is a versatile and effective tool for researchers working with proteins. Its non-denaturing, zwitterionic nature, coupled with its ability to prevent aggregation and promote proper folding, makes it an excellent choice for a wide range of applications, from initial protein extraction to the final stages of structural determination through crystallization. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory.

References

- 1. interchim.fr [interchim.fr]

- 2. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. Anatrace.com [anatrace.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. NDSB 211 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, Zwitterionic non-detergent sulfobetaine (CAS 38880-58-9) | Abcam [abcam.com]

- 8. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

NDSB-211: A Technical Guide to its Mechanism of Action in Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficult-to-express and aggregation-prone proteins are a significant bottleneck in academic research and the development of protein-based therapeutics. Achieving high yields of soluble, correctly folded, and functional proteins is paramount. Non-detergent sulfobetaines (NDSBs) are a class of chemical agents that have emerged as valuable tools for improving protein solubility and stability. This technical guide focuses on NDSB-211, a member of this class, providing an in-depth look at its mechanism of action, practical applications, and protocols for its use in protein solubilization.

NDSBs, including this compound, are zwitterionic compounds that, unlike traditional detergents, do not form micelles in aqueous solutions.[1] This property makes them easily removable by dialysis and less likely to interfere with downstream applications.[1][2] They are particularly effective in preventing protein aggregation during refolding processes and can significantly increase the yield of soluble proteins from various expression systems, including bacterial inclusion bodies.[3][4]

Core Mechanism of Action

The primary mechanism by which this compound and other NDSBs enhance protein solubilization is by preventing protein aggregation and facilitating proper folding.[1] This is achieved through a combination of effects on both the protein and the surrounding solvent.

Interaction with Protein Surfaces: It is hypothesized that the short hydrophobic group of this compound interacts with exposed hydrophobic patches on the surface of proteins.[2][5] These hydrophobic patches are often exposed during the folding process or in misfolded proteins and are the primary drivers of aggregation.[5][6] By binding to these regions, this compound effectively shields them from interacting with other protein molecules, thus preventing the formation of aggregates.

Stabilization of Folding Intermediates: The process of a protein folding into its native three-dimensional structure involves a series of intermediate states. Some of these intermediates are prone to aggregation. This compound can stabilize these folding intermediates, giving the protein more time to achieve its correct conformation.[7] This is particularly crucial when refolding proteins from a denatured state, such as those recovered from inclusion bodies.

Modulation of the Aqueous Environment: While not forming micelles, NDSBs can influence the properties of the aqueous solvent in a way that is more favorable for protein folding. They can reduce the hydrophobic effect that drives protein aggregation, creating a microenvironment that promotes intramolecular folding over intermolecular aggregation.

A study on the related compound NDSB-201 provided molecular insight into its action, revealing a specific binding pocket on the protein it was stabilizing.[8] The pyridinium group of NDSB-201 was found to stack with a phenylalanine side chain, suggesting that specific, albeit weak, interactions can contribute to the stabilizing effect.[8] While a similar crystal structure for this compound is not available, it is plausible that it acts through a comparable mechanism of interacting with specific hydrophobic or aromatic residues.

Quantitative Data on NDSB Performance

While specific quantitative data for this compound is limited in publicly available literature, data from closely related NDSBs can provide valuable insights into their general effectiveness. A typical working concentration for NDSBs is in the range of 0.5 to 1.0 M.[3]

Table 1: Effect of NDSB-195 on Lysozyme Solubility [2]

| NDSB-195 Concentration (M) | Fold Increase in Lysozyme Solubility |

| 0.25 | ~2x |

| 0.75 | ~3x |

This data is for NDSB-195 and is presented here as a representative example of the efficacy of non-detergent sulfobetaines. Similar trends are expected for this compound, although the exact magnitudes may differ.

Table 2: General Applications and Effective Concentrations of NDSBs [2][3][4]

| Application | Typical NDSB Concentration (M) | Notes |

| Protein Refolding | 0.5 - 1.0 | Can significantly improve the yield of active protein. |

| Increasing Protein Solubility | 0.25 - 1.0 | Effective for a variety of proteins, including membrane and nuclear proteins. |

| Protein Crystallization | 0.1 - 0.5 | Can improve crystal quality and size. |

| Extraction of Cellular Proteins | 0.5 - 1.0 | Can increase the yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound for protein solubilization.

Protocol 1: Solubilization and Refolding of Proteins from Inclusion Bodies

This protocol provides a general framework for using this compound to recover functional proteins from inclusion bodies.

1. Isolation and Washing of Inclusion Bodies: a. Harvest bacterial cells expressing the protein of interest by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or high-pressure homogenization. c. Centrifuge the lysate at a high speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies. d. Wash the inclusion body pellet sequentially with a low concentration of a mild detergent (e.g., 1% Triton X-100 in lysis buffer) and then with buffer without detergent to remove cellular debris and membrane components.[9]

2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT).[9][10] b. Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization. c. Centrifuge at high speed to remove any remaining insoluble material.

3. Protein Refolding using this compound: a. Prepare a refolding buffer containing 0.5 - 1.0 M this compound, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, and a redox shuffling system (e.g., 1 mM GSH / 0.1 mM GSSG). b. Add the solubilized protein solution to the refolding buffer in a dropwise manner with gentle stirring. The final protein concentration should be kept low (typically < 0.1 mg/mL) to favor refolding over aggregation. c. Incubate the refolding mixture at 4°C for 12-48 hours. d. Dialyze the refolding mixture against a buffer without this compound to remove the solubilizing agent and any remaining denaturant. e. Purify the refolded protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Protocol 2: Increasing the Yield of Soluble Protein During Cell Lysis

This protocol describes how to incorporate this compound during the initial extraction step to improve the recovery of soluble proteins.

1. Cell Lysis in the Presence of this compound: a. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA) supplemented with 0.5 - 1.0 M this compound. b. Add protease inhibitors to the lysis buffer. c. Lyse the cells using sonication or another appropriate method. d. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes) to pellet cell debris and insoluble proteins.

2. Analysis of Soluble Fraction: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Analyze the protein concentration in the supernatant using a compatible protein assay (e.g., Bradford assay). c. Analyze the protein of interest by SDS-PAGE and Western blotting to determine the increase in soluble yield compared to a control lysis without this compound.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed mechanism of this compound in preventing protein aggregation.

Caption: Workflow for protein solubilization from inclusion bodies using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals facing challenges with protein solubility and aggregation. Its non-detergent, zwitterionic nature makes it a gentle yet effective additive for a wide range of applications, from improving the yield of soluble proteins during initial extraction to facilitating the refolding of proteins from inclusion bodies. By understanding its mechanism of action and following optimized protocols, scientists can significantly enhance their ability to produce high-quality, functional proteins for downstream research and therapeutic development. While more quantitative data specific to this compound would be beneficial, the principles and data from the broader NDSB family provide a strong foundation for its successful implementation.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. interchim.fr [interchim.fr]

- 4. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Hydrophobic patches on the surfaces of protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]

- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

The Role of NDSB-211 in Preventing Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein aggregation is a significant challenge in the development and manufacturing of therapeutic proteins, often leading to loss of function, immunogenicity, and reduced product yields. Non-Detergent Sulfobetaine 211 (NDSB-211) has emerged as a valuable excipient to mitigate these issues. This technical guide provides an in-depth exploration of the mechanisms by which this compound prevents protein aggregation, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Introduction to this compound

This compound, or 3-[(2-Hydroxyethyl)dimethylammonio]propane-1-sulfonate, is a zwitterionic compound belonging to the class of non-detergent sulfobetaines.[1][2][3] These molecules are characterized by a hydrophilic sulfobetaine head group and a short hydrophobic tail.[4][5] This amphiphilic nature allows them to interact with proteins, yet their short hydrophobic chains prevent the formation of micelles, a key distinction from traditional detergents that can denature proteins.[2][4][5] this compound is highly soluble in water, does not significantly alter the pH or viscosity of solutions, and can be easily removed by dialysis.[1][4][5] These properties make it an ideal additive in various stages of protein research and production, including extraction, purification, refolding, and crystallization.[1][3][4][6]

Core Mechanism of Action: Preventing Protein Aggregation

The primary mechanism by which this compound prevents protein aggregation is by stabilizing the native or near-native conformation of proteins and reducing the intermolecular interactions that lead to the formation of aggregates. This is achieved through a combination of effects:

-

Hydrophilic Shielding: During processes like refolding or in response to stress, proteins can expose hydrophobic regions that are normally buried within their core.[5] These exposed hydrophobic patches are prone to interact with similar regions on other protein molecules, initiating the aggregation cascade. This compound, with its short hydrophobic group, is thought to interact with these exposed hydrophobic surfaces on the protein.[7] This interaction coats the hydrophobic areas, creating a "hydrophilic shield" due to the outward-facing charged sulfobetaine group. This shield minimizes protein-protein hydrophobic interactions, thus preventing aggregation.

-

Preferential Hydration: At high concentrations (typically 0.5-1.0 M), NDSBs can act as osmolytes.[4][8] They are preferentially excluded from the protein surface, leading to an increase in the local concentration of water molecules around the protein. This phenomenon, known as preferential hydration, thermodynamically favors the more compact, folded state of the protein, as this conformation minimizes the surface area exposed to the solvent. By stabilizing the native structure, this compound reduces the population of aggregation-prone unfolded or partially folded intermediates.

-

Pharmacological Chaperone Activity: In some cases, NDSBs have been shown to act as pharmacological chaperones by binding to specific pockets on the protein surface.[9] For instance, NDSB-201, a related compound, was found to bind to a specific site on the type II TGF-β receptor, stabilizing its folded state.[9] This binding can mask hydrophobic surfaces and favor the correct formation of disulfide bonds, thereby preventing aggregation.[9] While this has been demonstrated for other NDSBs, it suggests a potential specific interaction mechanism for this compound as well, depending on the target protein.

-

Modulation of Folding Kinetics: Protein aggregation is often a competing reaction to proper folding. NDSBs can influence the kinetics of both processes. By preventing the rapid, irreversible aggregation of folding intermediates, this compound allows more time for the protein to explore its conformational space and find its native, soluble state.[10]

Quantitative Data on NDSB Efficacy

The effectiveness of NDSBs in preventing aggregation and improving protein handling has been quantified in various studies. The following table summarizes key findings.

| Parameter | Protein(s) | NDSB Compound(s) | Concentration | Result | Reference |

| Extraction Yield | Membrane, nuclear, and cytoskeletal-associated proteins | General NDSBs | Not specified | Up to 30% increase | [4][11] |

| Refolding Yield | Tryptophan synthase β2 subunit | Modified NDSBs | Not specified | 97% and 100% refolding yield | [8] |

| Refolding Yield | Hen egg lysozyme | NDSB-256-4T | 600 mM | 60% enzymatic activity | [7] |

| Refolding Yield | Chemically unfolded tryptophan synthase β2 subunit | NDSB-256-4T | 1.0 M | 100% enzymatic activity | [7] |

| Thermal Stability | M2-1 protein of human metapneumovirus | NDSB | 500 mM | Increase in thermal stability of +6.3°C | [8] |

| Solubility | Lysozyme | NDSB-195 | 0.25 M | Solubility almost doubled | [7] |

| Solubility | Lysozyme | NDSB-195 | 0.75 M | Solubility nearly tripled | [7] |

| Aggregation Inhibition | Bovine Serum Albumin (BSA) | NDSB-195 | 0.5 M | Delayed the onset of aggregation | [12] |

Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate the effect of this compound on protein aggregation.

Dynamic Light Scattering (DLS) for Monitoring Aggregate Formation

Objective: To monitor the size distribution of protein particles over time in the presence and absence of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 2 M) in the same buffer.

-

Prepare two sets of samples: a control set with only the protein and a test set with the protein and this compound at the desired final concentration (e.g., 0.5 M).

-

Induce aggregation through a stressor such as thermal stress (e.g., incubation at an elevated temperature), chemical denaturation (e.g., addition of a reducing agent for proteins with disulfide bonds), or mechanical agitation.

-

-

DLS Measurement:

-

Filter all solutions through a 0.22 µm filter to remove dust and pre-existing aggregates.

-

Place the cuvette containing the sample into the DLS instrument.

-

Equilibrate the sample to the desired temperature.

-

Perform DLS measurements at regular time intervals to monitor the change in the hydrodynamic radius (Rh) and polydispersity index (PDI) of the protein particles. An increase in Rh and PDI indicates the formation of aggregates.

-

-

Data Analysis:

-

Plot the average hydrodynamic radius as a function of time for both the control and this compound-containing samples.

-

Compare the aggregation kinetics between the two conditions. A delay or reduction in the increase of Rh in the presence of this compound indicates its inhibitory effect.

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the effect of this compound on the secondary structure of a protein during stress-induced unfolding and aggregation.

Methodology:

-

Sample Preparation:

-

Prepare protein samples with and without this compound as described for DLS. The protein concentration should be suitable for CD spectroscopy (typically 0.1-0.2 mg/mL).

-

Use a buffer with low absorbance in the far-UV region.

-

-

CD Measurement:

-

Record far-UV CD spectra (e.g., from 190 to 260 nm) at different time points or as a function of increasing temperature (for thermal melts).

-

A loss of the characteristic alpha-helical or beta-sheet signal and a shift towards a random coil spectrum indicates protein unfolding.

-

-

Data Analysis:

-

Analyze the CD spectra to determine the percentage of different secondary structure elements.

-

Compare the changes in secondary structure over time or with increasing temperature for samples with and without this compound. Stabilization of the native secondary structure by this compound suggests its role in preventing unfolding, a prerequisite for aggregation.

-

Intrinsic Tryptophan Fluorescence for Tertiary Structure Analysis

Objective: To monitor changes in the tertiary structure of a protein by observing the fluorescence of its tryptophan residues.

Methodology:

-

Sample Preparation:

-

Prepare protein samples with and without this compound.

-

-

Fluorescence Measurement:

-

Excite the protein sample at a wavelength of around 295 nm to selectively excite tryptophan residues.

-

Record the emission spectrum (e.g., from 310 to 400 nm).

-

Changes in the local environment of tryptophan residues upon unfolding and aggregation will result in a shift in the emission maximum (typically a red-shift to longer wavelengths) and a change in fluorescence intensity.

-

-

Data Analysis:

-

Plot the emission maximum wavelength as a function of time or temperature.

-

A smaller or slower red-shift in the presence of this compound indicates stabilization of the native tertiary structure.

-

Visualizing the Mechanisms and Workflows

Proposed Mechanism of this compound Action

Caption: this compound prevents aggregation by shielding exposed hydrophobic regions.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for testing this compound's effect on protein aggregation.

Conclusion

This compound is a powerful tool for researchers and professionals in the biopharmaceutical industry to combat the pervasive issue of protein aggregation. Its unique properties as a non-detergent sulfobetaine allow it to stabilize proteins and prevent aggregation without causing denaturation. By understanding the mechanisms of hydrophilic shielding, preferential hydration, and potential specific binding, scientists can effectively utilize this compound to improve protein yields, enhance stability, and facilitate the development of robust protein-based therapeutics and research reagents. The experimental protocols provided herein offer a framework for the systematic evaluation of this compound's efficacy for specific proteins of interest.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | TCI AMERICA [tcichemicals.com]

- 3. This compound, Zwitterionic non-detergent sulfobetaine (CAS 38880-58-9) | Abcam [abcam.com]

- 4. interchim.fr [interchim.fr]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. mrs-j.org [mrs-j.org]

NDSB-211 as a Zwitterionic Non-Detergent Sulfobetaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NDSB-211 (3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate), a zwitterionic non-detergent sulfobetaine. This compound and its congeners are valuable tools in protein biochemistry, facilitating the solubilization, stabilization, refolding, and crystallization of proteins without the denaturing effects of conventional detergents. This document consolidates key information on the physicochemical properties of this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application in various laboratory procedures. Furthermore, it includes visualizations of experimental workflows to aid in the practical implementation of these methods.

Introduction to this compound

Non-Detergent Sulfobetaines (NDSBs) are a class of chemical compounds that exhibit a unique combination of properties, making them highly effective in handling proteins.[1] this compound, a prominent member of this family, is a zwitterionic compound, meaning it carries both a positive and a negative charge on different parts of the molecule, rendering it electrically neutral over a wide pH range.[2] This characteristic is crucial for maintaining the native charge distribution of proteins and preventing interference with charge-based purification techniques.[3]

Unlike traditional detergents, NDSBs possess a short hydrophobic group, which prevents them from forming micelles in solution.[4] This non-micellar nature is a key attribute, as it allows for their easy removal from protein solutions through dialysis.[5] The primary mechanism of action for NDSBs is thought to involve their interaction with the hydrophobic regions of proteins, thereby preventing aggregation and promoting proper folding.[5]

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO₄S | [6] |

| Molecular Weight | 211.3 g/mol | [6][7] |

| Appearance | White solid | [2] |

| Solubility | Highly soluble in water (> 2.0 M) | [5][7] |

| Charge | Zwitterionic over a wide pH range | [2] |

| Micelle Formation | Does not form micelles | [4][5] |

| UV Absorbance | No significant absorption in the near UV range (around 280 nm) | [2][4] |

| Hygroscopicity | Hygroscopic, protect from moisture | [7] |

Applications and Quantitative Data

This compound and related NDSBs have demonstrated significant utility in a variety of protein manipulation techniques.

Protein Solubilization and Extraction

NDSBs can significantly enhance the extraction yield of proteins, particularly those that are challenging to solubilize, such as membrane, nuclear, and cytoskeletal-associated proteins.[2] Reports indicate that the inclusion of NDSBs in extraction buffers can increase protein yields by up to 30%.[8]

| Application | Protein Target | NDSB Used | Concentration | Observed Effect | Reference |

| Protein Solubility | Lysozyme | NDSB-195 | 0.25 M | Nearly doubled solubility | [5] |

| Protein Solubility | Lysozyme | NDSB-195 | 0.75 M | Nearly tripled solubility | [5] |

Protein Refolding and Renaturation

A common challenge in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. NDSBs can act as "chemical chaperones" to facilitate the refolding of denatured proteins into their biologically active conformations.[4][9] They are thought to interact with early folding intermediates, preventing off-pathway aggregation.

| Application | Protein Target | NDSB Used | Concentration | Observed Effect | Reference |

| In Vitro Renaturation | Reduced Hen Egg Lysozyme | NDSB-256-4T | 600 mM | 60% recovery of enzymatic activity | [5] |

| In Vitro Renaturation | Tryptophan Synthase β2 subunit | NDSB-256-4T | 1.0 M | 100% recovery of enzymatic activity | [5] |

Protein Crystallization

The addition of NDSBs to crystallization screens can be beneficial for obtaining high-quality protein crystals. They can increase protein solubility, allowing for the exploration of a wider range of precipitant concentrations, and can also influence crystal packing, sometimes leading to new crystal forms.[5]

| Application | Protein Target | NDSB Used | Observed Effect | Reference |

| Crystal Growth | Malate Dehydrogenase | NDSB-195 | Increased crystal size from 0.1 to 0.4 mm | [5] |

| Crystal Form | Desulfovibrio gigas type II ferredoxin | NDSB | Reduction in crystal twinning and growth of a new crystal form | [5] |

| Crystallization Time | Type II TGF-β Receptor Extracellular Domain | NDSB-201 | Accelerated crystal growth from 1–2 weeks to 2–3 days | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in key biochemical techniques. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

General Guidelines for Using this compound

-

Concentration: A typical working concentration for NDSBs in protein solutions is between 0.5 M and 1.0 M.[7]

-

Buffer Considerations: While NDSBs do not significantly alter the pH of well-buffered solutions, in systems with low buffering capacity (e.g., 10 mM Tris-HCl), some pH drift may occur. It is recommended to use a buffer concentration of at least 25 mM.[5]

-

Solution Preparation: NDSB solutions are highly soluble in water. To prevent microbial contamination, it is advisable to sterile filter the prepared solution through a 0.22 µm filter.[5] Note that aqueous solutions of NDSBs may degrade over several weeks at room temperature.[7]

-

Hygroscopic Nature: NDSBs are hygroscopic and should be stored in a desiccated environment to protect from moisture.[7]

Protocol for Enhancing Protein Extraction from Cells

This protocol provides a general framework for utilizing this compound to improve the yield of soluble proteins during cell lysis.

Materials:

-

Cell pellet

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

-

This compound

-

Protease inhibitor cocktail

-

Ice

-

Microcentrifuge

Procedure:

-

Prepare the Lysis Buffer and cool it on ice.

-

Just before use, add the protease inhibitor cocktail to the Lysis Buffer.

-

Prepare a stock solution of this compound (e.g., 2 M in water) and add it to the Lysis Buffer to a final concentration of 0.5 M to 1.0 M.

-

Resuspend the cell pellet in the NDSB-containing Lysis Buffer. The volume will depend on the size of the cell pellet.

-

Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the soluble protein fraction for downstream analysis.

Caption: Workflow for enhanced protein extraction using this compound.

Protocol for In Vitro Refolding of a Denatured Protein

This protocol outlines a general procedure for refolding a protein from inclusion bodies using this compound.

Materials:

-

Purified inclusion bodies

-

Denaturation Buffer (e.g., 8 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, with a reducing agent like DTT)

-

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with a redox system like reduced/oxidized glutathione)

-

This compound

-

Dialysis tubing or centrifugal concentrators

Procedure:

-

Solubilize the inclusion bodies in Denaturation Buffer.

-

Clarify the solubilized protein solution by centrifugation.

-

Prepare the Refolding Buffer and add this compound to a final concentration of 0.5 M to 1.0 M.

-

Rapidly dilute the denatured protein solution into the NDSB-containing Refolding Buffer. A dilution factor of 1:100 is common to reduce the denaturant concentration.

-

Allow the protein to refold at a low temperature (e.g., 4°C) for several hours to overnight with gentle stirring.

-

Remove the NDSB and remaining denaturant by dialysis against a buffer without NDSB or by using centrifugal concentrators.

-

Assess the success of refolding by activity assays, spectroscopic methods, or chromatography.

Caption: General workflow for in vitro protein refolding with this compound.

Protocol for Protein Crystallization with this compound as an Additive

This protocol describes the use of this compound as an additive in a vapor diffusion crystallization experiment.

Materials:

-

Purified and concentrated protein solution

-

Crystallization screen solutions (precipitants, buffers, salts)

-

This compound stock solution (e.g., 2 M)

-

Crystallization plates (e.g., sitting or hanging drop)

-

Micro-pipettes

Procedure:

-

Prepare a stock solution of this compound in ultrapure water and filter it.

-

Add the this compound stock solution to your protein sample to a final concentration of 0.1 M to 0.5 M. It is important to add the NDSB before the precipitant.[5]

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

In the drop, mix the protein-NDSB solution with the reservoir solution from the crystallization screen in a 1:1 ratio (or other ratios as desired).

-

Seal the crystallization plate and incubate at a constant temperature.

-

Monitor the drops for crystal growth over time.

-

If a previously successful crystallization condition fails to produce crystals after the addition of NDSB, gradually increase the precipitant concentration, as NDSBs are solubilizing agents.[7]

Caption: Workflow for using this compound as a crystallization additive.

Mechanism of Action

The precise mechanism by which NDSBs facilitate protein folding and prevent aggregation is not fully understood. However, it is hypothesized that their zwitterionic nature and short hydrophobic tails allow them to interact with exposed hydrophobic patches on protein folding intermediates.[5] This interaction is thought to be transient and non-denaturing, effectively shielding these hydrophobic regions from intermolecular interactions that would otherwise lead to aggregation. By preventing these off-pathway reactions, NDSBs provide a more favorable environment for the protein to explore its conformational space and attain its native, functional structure. In some cases, NDSBs have been shown to act as pharmacological chaperones, binding to specific pockets on the protein surface and stabilizing the folded state.[9]

Conclusion

This compound is a versatile and powerful tool for researchers working with proteins. Its non-detergent, zwitterionic properties make it an excellent choice for a wide range of applications, from improving the yield of extracted proteins to facilitating the refolding of inclusion bodies and aiding in the challenging process of protein crystallization. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of this compound in the laboratory. As research in proteomics and structural biology continues to advance, the utility of NDSBs like this compound is likely to become even more pronounced.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 7. interchim.fr [interchim.fr]

- 8. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

NDSB-211: A Technical Guide to its Physical and Chemical Characteristics for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of NDSB-211, a non-detergent sulfobetaine widely utilized in protein chemistry. This document details its properties, applications, and relevant experimental methodologies to support its effective use in research and development.

Core Physical and Chemical Properties

This compound, also known as 3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate, is a zwitterionic compound valued for its ability to stabilize and solubilize proteins without acting as a traditional detergent.[1][2] Unlike detergents, it does not form micelles, which simplifies its removal from protein solutions through dialysis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 38880-58-9 |

| Molecular Formula | C₇H₁₇NO₄S |

| Molecular Weight | 211.28 g/mol [3] |

| Purity | >98% (TLC)[3] |

| Physical/Chemical Property | Value |

| Form | Solid[3] |

| Appearance | White solid[3] |

| Solubility in Water | Soluble up to 100 mM[1]. Highly soluble, typically greater than 2.0 M.[4] |

| Solubility in Methanol | 5 mg/mL, clear, colorless[3] |

| UV Absorption | No significant absorption in the near UV range[2] |

| Storage | Room temperature; hygroscopic, protect from moisture[4] |

Key Applications in Research

This compound is a versatile tool in protein research, primarily used to:

-

Enhance Protein Extraction: It can increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[4]

-

Improve Protein Solubilization: Its ability to prevent protein aggregation makes it valuable for solubilizing proteins for various downstream applications.[1]

-

Facilitate Protein Refolding: this compound aids in the renaturation of chemically and thermally denatured proteins.[4][5]

-

Promote Protein Crystallization: It can be a useful additive in crystallization experiments, improving crystal quality and even enabling the formation of new crystal forms.[1]

-

Reduce Precipitation in Isoelectric Focusing (IEF): It is used as an additive to minimize protein precipitation during the first dimension of 2D-gel electrophoresis.[2]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experiments involving this compound.

Protein Extraction from E. coli

This protocol outlines a general procedure for enhancing the extraction of recombinant proteins from E. coli using this compound.

Materials:

-

E. coli cell pellet

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL Lysozyme, 10 µg/mL DNase I, 1 M this compound, Protease inhibitor cocktail.

-

Microcentrifuge

-

Sonicator

Procedure:

-

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice using short bursts to lyse the cells.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction for further analysis or purification.

Protein Refolding from Inclusion Bodies

This protocol describes a method for refolding a denatured protein from inclusion bodies with the aid of this compound.

Materials:

-

Isolated inclusion bodies

-

Denaturation Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M this compound, 1 mM GSH, 0.1 mM GSSG

-

Dialysis tubing

Procedure:

-

Solubilize the inclusion bodies in Denaturation Buffer.

-

Incubate at room temperature with gentle agitation until the solution is clear.

-

Centrifuge at 16,000 x g for 15 minutes to remove any insoluble material.

-

Slowly dilute the denatured protein solution into a vigorously stirring Refolding Buffer at 4°C. A 1:100 dilution ratio is a good starting point.

-

Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.

-

Concentrate the refolded protein and exchange the buffer using dialysis or ultrafiltration.

Protein Crystallization (Lysozyme as an example)

This protocol provides an example of how this compound can be used as an additive in the crystallization of a model protein, lysozyme, using the hanging drop vapor diffusion method.

Materials:

-

Lysozyme solution (20 mg/mL in 20 mM Sodium Acetate pH 4.6)

-

Precipitant Solution: 1.0 M NaCl, 0.1 M Sodium Acetate pH 4.6

-

This compound stock solution (2 M in water)

-

Crystallization plates and coverslips

Procedure:

-

Prepare a final protein solution containing 10 mg/mL lysozyme and 0.5 M this compound.

-

Pipette 1 µL of the protein-NDSB-211 solution onto a coverslip.

-

Add 1 µL of the Precipitant Solution to the protein drop.

-

Invert the coverslip and seal the reservoir containing 500 µL of the Precipitant Solution.

-

Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth.

Improving 2D-PAGE Resolution

This protocol describes the inclusion of this compound in the sample rehydration buffer for the first dimension (IEF) of 2D-gel electrophoresis to enhance protein solubilization and reduce streaking.

Materials:

-

Protein sample

-

Rehydration Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 0.5% (v/v) IPG buffer, 20 mM DTT, 0.5 M this compound

-

IPG strips

Procedure:

-

Solubilize the protein sample in the Rehydration Buffer containing this compound.

-

Apply the sample to the IPG strip during the rehydration step.

-

Proceed with isoelectric focusing according to the manufacturer's instructions.

-

After the first dimension, equilibrate the IPG strip and perform the second dimension SDS-PAGE as per standard protocols.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows where this compound is utilized.

Caption: Workflow for enhanced protein extraction using this compound.

Caption: General workflow for protein refolding assisted by this compound.

Caption: Workflow for protein crystallization using this compound as an additive.

References

The Role of NDSB-211 in Protein Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as powerful tools in protein biochemistry. Among them, NDSB-211 (3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate) is a prominent member, recognized for its ability to stabilize proteins, prevent aggregation, and enhance extraction yields without the denaturing effects of conventional detergents. This technical guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of this compound in protein research and drug development.

Introduction: Understanding this compound

This compound is a non-micelle-forming, zwitterionic compound that possesses both a hydrophilic sulfobetaine head and a short hydrophobic tail.[1][2] This amphipathic nature allows it to interact with hydrophobic regions of proteins, effectively shielding them from aggregation-promoting interactions with other protein molecules.[3] Unlike traditional detergents, the short hydrophobic group of this compound prevents the formation of micelles, which can often lead to protein denaturation.[1][4] Consequently, this compound is considered a mild additive that helps maintain the native conformation and biological activity of proteins.[3]

Key Properties of this compound:

-

Zwitterionic: Possesses both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[2][5] This minimizes interference with ion-exchange chromatography and other charge-based separation techniques.

-

Non-micelle forming: Does not form aggregates (micelles) in solution, which simplifies its removal by dialysis.[1][4]

-

Highly Soluble: Readily dissolves in aqueous solutions.[3]

-

Low UV Absorbance: Does not significantly absorb light in the UV range, preventing interference with protein quantification methods like A280.[2]

Mechanism of Action

The primary role of this compound in protein biochemistry is to prevent non-specific protein aggregation and to facilitate the correct folding of proteins. It is thought to act as a "hydrophilic shield" by binding to exposed hydrophobic patches on the surface of proteins. This interaction prevents the hydrophobic association between protein molecules, which is a major cause of aggregation, especially during protein refolding or at high protein concentrations.[3] In the context of protein refolding from inclusion bodies, this compound can be added to the refolding buffer to suppress the aggregation of folding intermediates, thereby increasing the yield of correctly folded, active protein.[4]

Quantitative Data on this compound Performance

The efficacy of this compound and other non-detergent sulfobetaines has been demonstrated in various applications. The following tables summarize key quantitative findings.

| Application | Protein | NDSB Concentration | Key Finding | Reference |

| Protein Extraction | Membrane, nuclear, and cytoskeletal-associated proteins | Not specified | Up to 30% increase in extraction yield. | [4] |

| Protein Solubility | Lysozyme | 0.25 M NDSB-195 | Nearly doubled the solubility. | [3] |

| Lysozyme | 0.75 M NDSB-195 | Nearly tripled the solubility. | [3] | |

| Protein Crystallization | Malate Dehydrogenase | Not specified (NDSB-195) | Increased crystal size from 0.1 to 0.4 mm. | [3] |

| Desulfovibrio Gigas type II ferredoxin | Not specified | Reduction in crystal twinning and growth of a new crystal form. | [3] | |

| Protein Refolding | Reduced hen egg lysozyme | 600 mM NDSB-256-4T | 60% enzymatic activity recovery. | [3] |

| Chemically unfolded tryptophan synthase β2 subunit | 1.0 M NDSB-256-4T | 100% enzymatic activity recovery. | [3] |

Note: While some data refers to other NDSB compounds, the general principles of action are similar for this compound.

Experimental Protocols

A typical working concentration for this compound in various applications is between 0.5 and 1.0 M.[4]

Protein Extraction from Membranes

This protocol provides a general framework for the solubilization of membrane proteins using this compound. Optimization is often required for specific proteins.

Materials:

-

Cell paste containing the membrane protein of interest

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors

-

Solubilization Buffer: Lysis buffer containing 0.5 - 1.0 M this compound

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press, sonication, or other appropriate method.

-

Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle agitation.

-

Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C.

-

Downstream Processing: The supernatant contains the solubilized membrane proteins and can be used for subsequent purification steps.

Protein Refolding from Inclusion Bodies

This protocol outlines a general procedure for refolding proteins from inclusion bodies with the aid of this compound.

Materials:

-

Purified inclusion bodies

-

Solubilization Buffer: 6 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl pH 8.0, 10 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.5 M Arginine, 0.5 - 1.0 M this compound, and a redox system (e.g., 2 mM GSH / 0.2 mM GSSG)

Procedure:

-

Solubilization: Resuspend the inclusion body pellet in Solubilization Buffer. Stir for 1-2 hours at room temperature to ensure complete solubilization.

-

Clarification: Centrifuge the solubilized protein solution at high speed (e.g., 20,000 x g) for 30 minutes to remove any insoluble material.

-

Refolding: Add the clarified, denatured protein solution drop-wise into a larger volume of stirred Refolding Buffer at 4°C. A typical dilution factor is 1:20 to 1:100.

-

Incubation: Allow the protein to refold for 12-48 hours at 4°C with gentle stirring.

-

Purification: Concentrate the refolded protein and purify using appropriate chromatography techniques (e.g., size-exclusion chromatography) to separate correctly folded monomers from aggregates and other impurities.

Use of this compound in Two-Dimensional Gel Electrophoresis (2D-PAGE)

This compound can be incorporated into the rehydration buffer for the first dimension (isoelectric focusing) to improve the solubilization of proteins, particularly those that are prone to precipitation.

Materials:

-

Protein sample

-

Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% CHAPS, 0.5% IPG buffer, Bromophenol Blue, and 0.5 - 1.0 M this compound

-

IPG strips

Procedure:

-

Sample Preparation: Solubilize the protein sample in the Rehydration Buffer containing this compound.

-

Rehydration and Isoelectric Focusing (IEF): Use the protein-rehydration buffer mixture to rehydrate the IPG strips according to the manufacturer's instructions. Perform isoelectric focusing.

-

Second Dimension (SDS-PAGE): Equilibrate the focused IPG strips and run the second dimension on an SDS-polyacrylamide gel.

References

NDSB-211 Solubility in Laboratory Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of NDSB-211 (Dimethyl-2-hydroxyethylammoniumpropane sulfonate), a non-detergent sulfobetaine widely used in protein biochemistry. Due to the limited availability of specific quantitative data on this compound solubility in various laboratory buffers, this guide summarizes the known solubility in common solvents and presents a detailed experimental protocol for researchers to determine its solubility in their specific buffer systems.

Core Properties of this compound

This compound is a zwitterionic compound that is effective in preventing protein aggregation and enhancing the solubilization and renaturation of proteins.[1] Its key features include:

-

High Water Solubility : Like other non-detergent sulfobetaines, this compound is highly soluble in water.[2][3]

-

Zwitterionic Nature : It remains zwitterionic over a broad pH range, which contributes to its non-denaturing properties.[1][4]

-

Buffer Compatibility : this compound does not significantly alter the pH or viscosity of biological buffers. However, to prevent potential pH drift at high NDSB concentrations (e.g., 0.5-1.0 M), it is recommended to use a buffer concentration of at least 25 mM.[2]

-

Non-Micelle Forming : Unlike detergents, this compound does not form micelles, which simplifies its removal from protein solutions through methods like dialysis.[2][4]

Quantitative Solubility Data

| Solvent | Reported Solubility | Molar Concentration (approx.) | Temperature |

| Water | > 2.0 M | > 2000 mM | Not Specified |

| Water | Soluble to 100 mM | 100 mM | Not Specified |

| Water | 50 mg/mL | ~237 mM | Not Specified |

| Water | ≥ 10% (w/v) | ≥ 473 mM | 20°C |

| Methanol | 5 mg/mL | ~23.7 mM | Not Specified |

Experimental Protocol: Determining this compound Solubility in a Buffer of Choice

This section provides a detailed methodology for determining the solubility of this compound in a specific laboratory buffer. The "shake-flask" method is a reliable technique for determining thermodynamic solubility.

Materials

-

This compound (solid, >98% purity)

-

Buffer of choice (e.g., Tris-HCl, HEPES, PBS, MES), prepared at the desired pH and concentration (recommended ≥ 25 mM)

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis Spectrophotometer or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions :

-

Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the desired laboratory buffer to each vial.

-

Tightly cap the vials to prevent evaporation.

-

-

Equilibration :

-

Place the vials on an orbital shaker.

-

Agitate the solutions at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours is recommended to ensure thermodynamic equilibrium).

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Carefully filter the supernatant using a 0.22 µm syringe filter. It is advisable to discard the initial few drops of the filtrate to avoid any potential adsorption to the filter membrane.

-

-

-

Quantification :

-

Accurately dilute a known volume of the clear, saturated supernatant with the same buffer. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

As this compound does not have a significant chromophore for UV-Vis spectrophotometry, an indirect quantification method or an alternative analytical technique may be required. A common approach for non-UV absorbing compounds is to use a refractive index detector with HPLC. Alternatively, derivatization of the amine group could be performed to allow for colorimetric or fluorometric detection. For simplicity, if a suitable assay is not available, solubility can be determined gravimetrically by carefully evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid.

-

-

Calculation :

-

Calculate the concentration of this compound in the saturated solution based on the quantification method used, taking into account the dilution factor.

-

The solubility is expressed in g/L, mg/mL, or M (mol/L).

-

Experimental Workflow for this compound Solubility Determination

The following diagram illustrates the logical workflow for the experimental protocol described above.

Caption: Workflow for determining this compound solubility.

References

NDSB-211: A Technical Guide to Enhancing Protein Yield and Stability in Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of protein research and drug development, the efficient extraction, solubilization, and stabilization of proteins are paramount. Non-Detergent Sulfobetaine 211 (NDSB-211) has emerged as a powerful tool, offering significant advantages over traditional detergents and chaotropic agents. This zwitterionic, non-micelle forming compound effectively enhances the yield of membrane, nuclear, and cytoskeletal proteins while preserving their native structure and function. This technical guide provides an in-depth overview of the core advantages of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into your research.

Core Advantages of this compound

This compound, a member of the non-detergent sulfobetaine family, offers a unique combination of properties that make it an invaluable reagent in protein biochemistry.[1][2] Its primary advantages stem from its zwitterionic nature and short hydrophobic group, which prevent the formation of micelles, a common issue with traditional detergents that can interfere with downstream applications.[3][4]

Key benefits include:

-

Increased Protein Extraction Yield: this compound has been shown to significantly increase the extraction yield of various proteins, particularly those that are challenging to isolate, such as membrane-associated, nuclear, and cytoskeletal proteins.[1][4] Reports indicate that the use of NDSBs can increase extraction yields by up to 30%.[4]

-

Prevention of Protein Aggregation: A major hurdle in protein research is the tendency of proteins to aggregate, leading to loss of function and inaccurate experimental results. This compound effectively prevents non-specific protein-protein interactions that lead to aggregation, thereby maintaining protein solubility and stability.[5][6]

-

Facilitation of Protein Refolding: For proteins expressed in bacterial systems, formation of insoluble inclusion bodies is a common occurrence. This compound aids in the refolding of denatured proteins from these inclusion bodies into their biologically active conformation.[6][7]

-

Enhanced Protein Crystallization: The quality of protein crystals is a critical factor in determining their three-dimensional structure. This compound can act as a beneficial additive in crystallization screens, improving crystal size and quality.[8]

-

Non-Denaturing Properties: Unlike harsh detergents, this compound is a mild reagent that generally does not denature proteins, preserving their native structure and biological activity.[8]

-

Compatibility with Downstream Applications: Due to its non-micellar nature, this compound is easily removed by dialysis.[3] It is also zwitterionic over a wide pH range and does not exhibit significant absorbance in the near-UV range, making it compatible with various analytical techniques.[3][4]

Quantitative Data Presentation

The following table summarizes the quantitative advantages of using NDSBs in various applications, providing a clear comparison with other commonly used reagents.

| Application | Parameter Measured | NDSB Performance | Comparator Performance | Reference |

| Protein Extraction | Protein Yield Increase | Up to 30% increase for membrane, nuclear, and cytoskeletal proteins. | Varies depending on protein and traditional detergent used. | [4] |

| Protein Solubilization | Number of Resolved Protein Spots (2D-GE of Human Brain Proteins) | A combination of 4% CHAPS and 2% ASB-14 (an amidosulfobetaine with similar properties to NDSBs) yielded 1192 ± 34 spots. | 4% CHAPS alone yielded 956 ± 21 spots. | [3] |

| Protein Refolding | Refolding Yield of Bone Morphogenetic Protein-2 (BMP-2) | NDSB-195 was among the zwitterionic detergents that showed a high yield of BMP-2 dimers. | Ionic detergents (sarkosyl and cetylpyridinium chloride) showed the highest yields. | [9] |

| Protein Crystallization | Crystal Size of Malate Dehydrogenase | Increased crystal size from 0.1 to 0.4 mm in the presence of NDSB-195. | Smaller crystals were obtained without NDSB-195. | [8] |

| Protein Stability | Inhibition of Bovine Serum Albumin (BSA) Aggregation | NDSB-195 delayed the onset of aggregation and reduced the overall amount of aggregation. | Aggregation occurred more rapidly and to a greater extent in the absence of NDSB-195. | [5] |

Experimental Protocols

Protocol 1: Enhanced Extraction of Membrane Proteins

This protocol outlines a general procedure for the extraction of membrane proteins using this compound to improve yield.

Materials:

-

Cell pellet or tissue sample

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100 (or other suitable detergent), and protease inhibitor cocktail.

-

Solubilization Buffer: Lysis Buffer supplemented with 0.5 - 1.0 M this compound.

-

Dounce homogenizer or sonicator

-

Microcentrifuge

Methodology:

-

Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.

-

Disrupt the cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

-

Discard the supernatant. Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound.

-

Incubate on a rotator for 30-60 minutes at 4°C to solubilize membrane proteins.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

The supernatant contains the solubilized membrane proteins and is ready for downstream applications.

Protocol 2: Protein Refolding from Inclusion Bodies

This protocol provides a general workflow for refolding recombinant proteins from inclusion bodies using this compound.

Materials:

-

Inclusion body pellet

-

Denaturation Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl (pH 8.0), 10 mM DTT.

-

Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5 - 1.0 M this compound, and a redox system (e.g., 1 mM GSH/0.1 mM GSSG).

-

Dialysis tubing

Methodology:

-

Resuspend the inclusion body pellet in Denaturation Buffer.

-

Incubate at room temperature with gentle agitation until the pellet is fully dissolved.

-

Centrifuge at 10,000 x g for 20 minutes to remove any remaining insoluble material.

-

Slowly dilute the denatured protein solution into the cold Refolding Buffer (typically a 1:10 to 1:100 dilution) with gentle stirring.

-

Incubate the refolding mixture at 4°C for 12-24 hours.

-

To remove the denaturant and this compound, dialyze the refolding mixture against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.

-

The refolded protein can then be further purified and analyzed for activity.

Protocol 3: Two-Dimensional Gel Electrophoresis (2D-GE)

This protocol describes the use of this compound in the rehydration buffer for the first dimension (isoelectric focusing) of 2D-GE to improve protein solubilization and resolution.

Materials:

-

Protein sample

-

Rehydration Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 0.5 - 2% (w/v) this compound, 40 mM DTT, and 0.5% (v/v) IPG buffer.

-

IPG strips

-

IEF cell and SDS-PAGE system

Methodology:

-

Solubilize the protein sample in the Rehydration Buffer containing this compound.[10]

-

Apply the sample to an IPG strip in a rehydration tray and allow it to rehydrate for at least 12 hours.[11]

-

Perform the first-dimension isoelectric focusing according to the manufacturer's instructions for the IEF cell.

-

After the first dimension, equilibrate the IPG strip in equilibration buffer containing SDS.

-

Place the equilibrated strip onto a second-dimension SDS-PAGE gel and run the electrophoresis.

-

Visualize the separated proteins by staining (e.g., Coomassie Blue or silver stain).

Mandatory Visualization

The following diagrams illustrate key experimental workflows where this compound provides a significant advantage.

Caption: Workflow for enhanced membrane protein extraction using this compound.

Caption: Protein refolding workflow from inclusion bodies facilitated by this compound.

Caption: Protein crystallization workflow incorporating this compound as an additive.

Conclusion

This compound offers a versatile and effective solution to many of the common challenges faced in protein research. Its ability to enhance protein extraction, prevent aggregation, facilitate refolding, and improve crystallization makes it an indispensable tool for researchers, scientists, and drug development professionals. By incorporating this compound into experimental workflows, researchers can significantly improve the yield and quality of their protein samples, leading to more reliable and reproducible results. The detailed protocols and visual guides provided herein serve as a practical resource for leveraging the full potential of this compound in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The application of the NDSB Family. - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. mrs-j.org [mrs-j.org]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. jabonline.in [jabonline.in]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. Effects of Chemical Additives in Refolding Buffer on Recombinant Human BMP-2 Dimerization and the Bioactivity on SaOS-2 Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application [webmail.life.nthu.edu.tw]

- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

NDSB-211 for Enhanced Protein Folding and Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein folding and stability is paramount in biological research and the development of protein-based therapeutics. A significant challenge in this field is the propensity of proteins to misfold and aggregate, leading to loss of function and difficulties in production and analysis. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have proven effective in mitigating these issues. This technical guide provides an in-depth overview of NDSB-211, a prominent member of the NDSB family, and its application in studying and improving protein folding and stability. We will delve into its chemical properties, mechanism of action, and provide quantitative data on its efficacy. Furthermore, this guide offers detailed experimental protocols for key applications and visual workflows to aid in experimental design.

Introduction to this compound